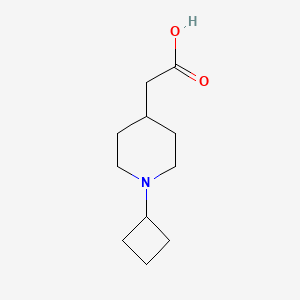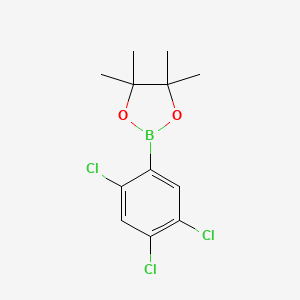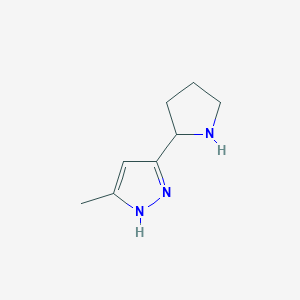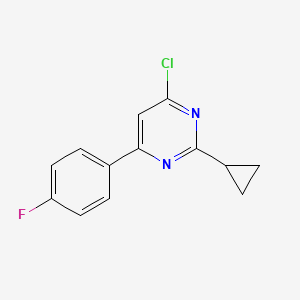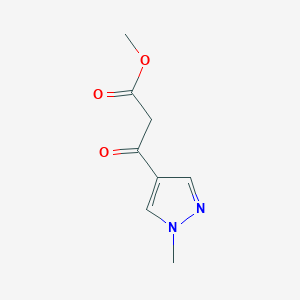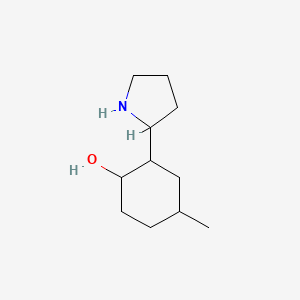
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol
Descripción general
Descripción
4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol is a chemical compound with the CAS Number: 1559314-99-6 . It has a molecular weight of 183.29 and its IUPAC name is 4-methyl-2-(2-pyrrolidinyl)cyclohexanol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3 . This indicates the molecular formula of the compound is C11H21NO .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 183.29 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.
Aplicaciones Científicas De Investigación
Unusual Regio- and Stereo-Chemistry
Research into compounds similar to 4-Methyl-2-(pyrrolidin-2-yl)cyclohexan-1-ol has revealed unique regio- and stereo-chemical behaviors in reactions. For instance, pyrrolidin-1-yl-4-t-butylcyclohexene exhibits both antiparallel and parallel attacks in reactions with certain sulphones, highlighting regiospecific addition patterns that depend on the starting sulphone's configuration (Fabrissin et al., 1980).
Crystal Packing Interactions
The crystal structures of isomeric compounds featuring cyclohexane diamines and pyridine rings have been studied to understand the effect of C–H⋯N, C–H⋯π, and π⋯π interactions on their packing. These interactions are crucial for the molecular conformation and overall structural stability, emphasizing the role of accessible groups in facilitating intermolecular interactions (Lai et al., 2006).
Reduction and Synthesis Applications
The reduction of enaminones to produce various organic compounds, including α,β-unsaturated aldehydes, demonstrates the potential of this compound derivatives in synthetic chemistry. Such reactions provide a pathway to synthesize important organic intermediates with specific structural features (Carlsson & Lawesson, 1982).
Intramolecular Hydrogen Bonding
The conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, closely related to this compound, have been studied to understand the impact of intramolecular OH⋯N hydrogen bonding. Such interactions are critical for the stability and reactivity of these compounds, offering insights into their behavior in various chemical environments (Laurella & Erben, 2016).
Asymmetric Catalysis
The use of pyrrolidine derivatives in catalyzing asymmetric Michael additions illustrates the potential application of this compound analogs in enantioselective synthesis. Such catalytic processes enable the production of compounds with high stereoselectivity, which is essential for the synthesis of chiral drugs and other biologically active molecules (Singh et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGNTQDPJICVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)
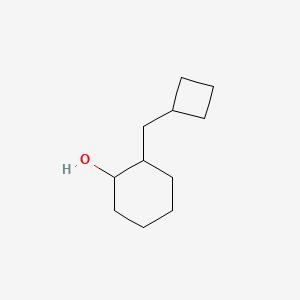
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)


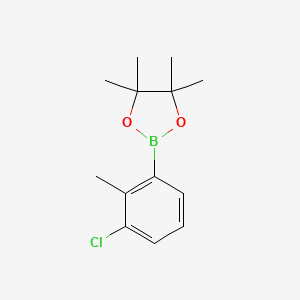
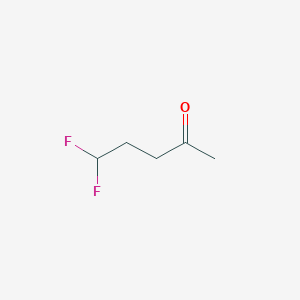
![Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate](/img/structure/B1432424.png)
